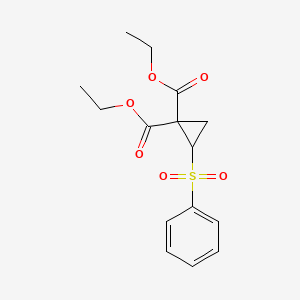
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclopropane ring, benzenesulfonyl group, and two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl cyclopropane-1,1-dicarboxylate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The benzenesulfonyl group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
Nucleophilic substitution: Products include substituted cyclopropane derivatives with various functional groups.
Hydrolysis: Products include cyclopropane-1,1-dicarboxylic acid and benzenesulfonic acid.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions, but may include cyclopropane derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with various biological molecules.
Mécanisme D'action
The mechanism of action of diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The benzenesulfonyl group can interact with amino acid residues in the active site of an enzyme, while the cyclopropane ring and ester groups can influence the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate can be compared with other cyclopropane derivatives, such as:
Diethyl cyclopropane-1,1-dicarboxylate: Lacks the benzenesulfonyl group, making it less reactive in certain nucleophilic substitution reactions.
Dimethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl ester groups, which can affect its solubility and reactivity.
Cyclopropane-1,1-dicarboxylic acid: The free acid form, which is more reactive in condensation reactions compared to the ester derivatives.
The presence of the benzenesulfonyl group in this compound makes it unique, as it introduces additional reactivity and potential for further functionalization.
Propriétés
Numéro CAS |
126947-12-4 |
|---|---|
Formule moléculaire |
C15H18O6S |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C15H18O6S/c1-3-20-13(16)15(14(17)21-4-2)10-12(15)22(18,19)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
Clé InChI |
LTZMZFOOXSUBNC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


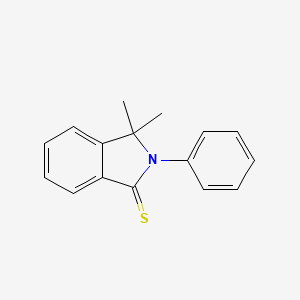
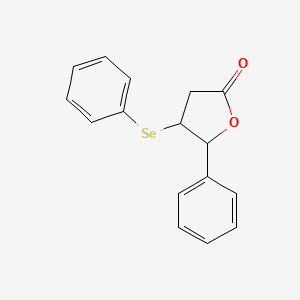
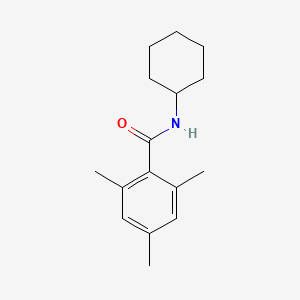
![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)
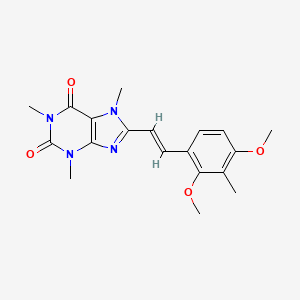
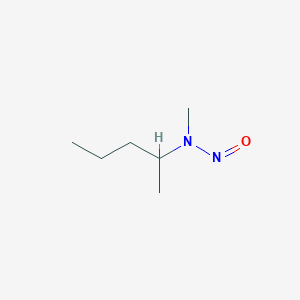
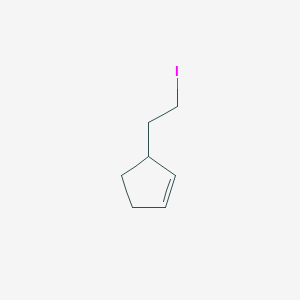
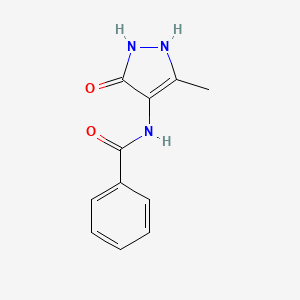
![[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate](/img/structure/B14281279.png)


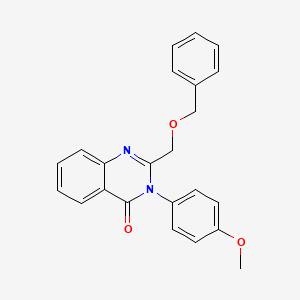
![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)
